molecular formula C25H26FN5O2 B2957725 2-Methylpropyl cyano{3-[4-(4-fluorophenyl)piperazin-1-yl]quinoxalin-2-yl}acetate CAS No. 840464-52-0

2-Methylpropyl cyano{3-[4-(4-fluorophenyl)piperazin-1-yl]quinoxalin-2-yl}acetate

Cat. No.: B2957725
CAS No.: 840464-52-0
M. Wt: 447.514
InChI Key: NEARVXUFLXYVLU-UHFFFAOYSA-N
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Description

2-Methylpropyl cyano{3-[4-(4-fluorophenyl)piperazin-1-yl]quinoxalin-2-yl}acetate is a useful research compound. Its molecular formula is C25H26FN5O2 and its molecular weight is 447.514. The purity is usually 95%.
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Scientific Research Applications

Thermochemical Applications

  • The study of adducts of metal complexes with heterocyclic amines, including piperazine and quinoxaline derivatives, contributes to understanding their thermochemistry and potential applications in material science. For instance, the thermochemistry of adducts of bis(2,4-pentanedionato)zinc with various heterocyclic amines has been characterized, providing insights into the zinc-nitrogen bonds' enthalpies (Dunstan, 1999).

Antitumor Agents

  • Novel series of 2-(benzimidazol-2-yl)quinoxalines with piperazine, piperidine, and morpholine moieties, known parts of antitumor drugs, have been synthesized. Some derivatives showed promising activity against a range of cancer lines, highlighting the potential of quinoxaline derivatives in developing new anticancer agents. Notably, compounds with N-methylpiperazine substituents demonstrated significant cytotoxic effects against human lung adenocarcinoma cells (Mamedov et al., 2022).

Antibacterial Agents

  • The synthesis and evaluation of novel 6-fluoro-7-substituted-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, incorporating piperazine derivatives, have revealed compounds with in vitro antibacterial activity comparable to reference drugs like ciprofloxacin. This research underlines the potential of fluorophenyl piperazine derivatives in the development of new antibacterial medications (Ziegler et al., 1990).

Properties

IUPAC Name

2-methylpropyl 2-cyano-2-[3-[4-(4-fluorophenyl)piperazin-1-yl]quinoxalin-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26FN5O2/c1-17(2)16-33-25(32)20(15-27)23-24(29-22-6-4-3-5-21(22)28-23)31-13-11-30(12-14-31)19-9-7-18(26)8-10-19/h3-10,17,20H,11-14,16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEARVXUFLXYVLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)C(C#N)C1=NC2=CC=CC=C2N=C1N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26FN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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